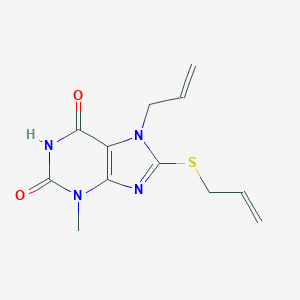

7-allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It’s part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The linear formula for this compound is C19H30N4O2S . It has a molecular weight of 378.541 .Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 7-allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as loxoribine, is the Toll-like receptor 7 (TLR7) . TLR7 is an intracellular receptor expressed on the membrane of endosomes . It plays a crucial role in innate immunity and adaptive immunity .

Mode of Action

Loxoribine interacts with TLR7, acting as a selective agonist . This interaction triggers a powerful immune stimulatory action, inducing inflammatory responses and the development of antigen-specific immunity .

Biochemical Pathways

Upon activation by loxoribine, TLR7 stimulates the production of cytokines such as interferons (IFNs) . This leads to the activation of various immune cells, including natural killer (NK) cells and lymphokine-activated killer cells . The activation of these cells and the subsequent immune response form the key biochemical pathways affected by loxoribine .

Pharmacokinetics

This suggests that it can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted. The oral bioavailability of loxoribine may impact its efficacy and the duration of its action .

Result of Action

The activation of TLR7 by loxoribine results in enhanced NK cell activity and the production of cytokines such as IFNs . This leads to anti-viral and anti-tumor activities . In a study, loxoribine showed significant inhibition of metastasis in a B16 melanoma lung tumor model .

Propiedades

IUPAC Name |

3-methyl-7-prop-2-enyl-8-prop-2-enylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-4-6-16-8-9(13-12(16)19-7-5-2)15(3)11(18)14-10(8)17/h4-5H,1-2,6-7H2,3H3,(H,14,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZVBODZMQRYAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-2',3'-dihydrospiro[piperidine-4,2'-quinazoline]-4'(1'H)-one](/img/structure/B494536.png)

![N-[4-(6-chloropyrimidin-4-yl)sulfanylphenyl]acetamide](/img/structure/B494540.png)

![Methyl 3-[3-(2,4-dioxopyrimidin-1-yl)propoxy]-5-nitrothiophene-2-carboxylate](/img/structure/B494544.png)

![1,3-Dihydroxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B494545.png)